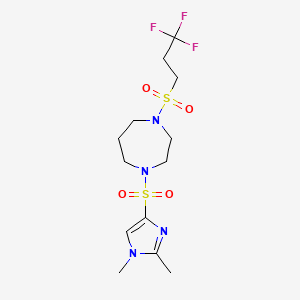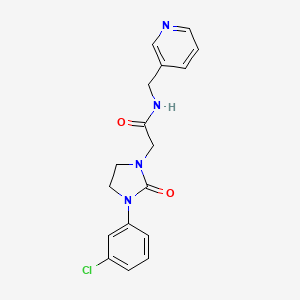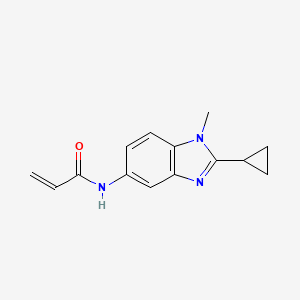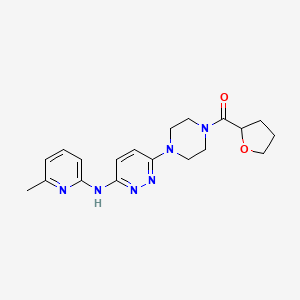![molecular formula C15H17FN2OS B2451903 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 477294-49-8](/img/structure/B2451903.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of thiazole-based compounds that have shown promising results in various fields of research.
科学的研究の応用
Fluorine-18 Labeling for Imaging Agents
The development of fluorine-18-labeled compounds, including derivatives of cyclohexanecarboxamide, has been significant in medical imaging. These compounds, through radiolabeling with fluorine-18, have shown potential as imaging agents, especially for the serotonin 5-HT1A receptor. This application is crucial in neuroimaging studies and the evaluation of neurological disorders (Lang et al., 1999).
Antimicrobial Activity
Compounds containing fluorobenzamides, including those with a thiazole structure, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2013).
Synthetic Methodologies
Research has been conducted on the synthesis of derivatives of benzothiazoles, including compounds with fluorine atoms and cyclohexanecarboxamide structures. These studies contribute to the field of synthetic chemistry, providing methodologies for creating complex molecules that could have various applications, including in drug development and material sciences (Deligeorgiev et al., 1995).
Cytotoxic Properties for Cancer Research
Fluorinated benzothiazoles, including those with cyclohexanecarboxamide structures, have been synthesized and evaluated for their cytotoxic properties. These compounds have shown potential in cancer research, particularly against certain breast cancer cell lines, indicating their potential use in anticancer therapies (Hutchinson et al., 2001).
Solid-Phase Synthesis Techniques
Research into solid-phase synthesis methods for benzodiazepin-2-ones, which involve fluorine-containing benzoic acids, contributes to advancements in chemical synthesis techniques. These methods are crucial for the efficient and scalable production of complex organic compounds (Lee et al., 1999).
特性
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFXNZMNTYSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)
![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)





